![molecular formula C14H12ClN3O B3842417 N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide
Übersicht
Beschreibung
N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide, commonly known as Cl-isoniazid, is a synthetic compound that belongs to the hydrazide family. It is a derivative of isonicotinic acid and has been used extensively in the field of medicinal chemistry due to its potential therapeutic properties. Cl-isoniazid has been found to exhibit potent antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
Cl-isoniazid has been extensively studied for its antimicrobial properties. It has been found to be effective against various bacterial strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. Cl-isoniazid has also been shown to have antifungal activity against Candida albicans. In addition to its antimicrobial properties, Cl-isoniazid has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The exact mechanism of action of Cl-isoniazid is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This results in the disruption of the bacterial cell wall and ultimately leads to bacterial death. Cl-isoniazid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
Cl-isoniazid has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial death. Cl-isoniazid has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. This may contribute to its antifungal activity. In addition, Cl-isoniazid has been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Cl-isoniazid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its antimicrobial and anticancer properties. However, there are also some limitations to its use in lab experiments. Cl-isoniazid is highly reactive and can be toxic to cells at high concentrations. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on Cl-isoniazid. One area of interest is the development of new antibiotics based on the structure of Cl-isoniazid. Another potential direction is the investigation of Cl-isoniazid as a potential treatment for fungal infections. In addition, further research is needed to fully understand the mechanism of action of Cl-isoniazid and its potential as an anticancer agent. Overall, Cl-isoniazid has the potential to be a valuable tool in the development of new antimicrobial and anticancer agents.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-10(12-4-2-3-5-13(12)15)17-18-14(19)11-6-8-16-9-7-11/h2-9H,1H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHCEOEMMVVBN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



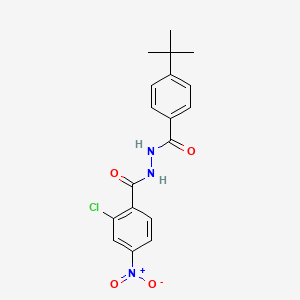

![N'-[1-(4-fluorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842357.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3842365.png)
![2-amino-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842383.png)

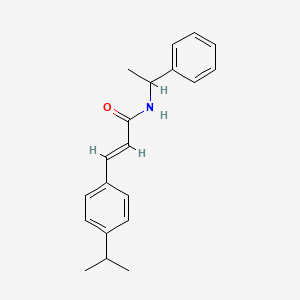
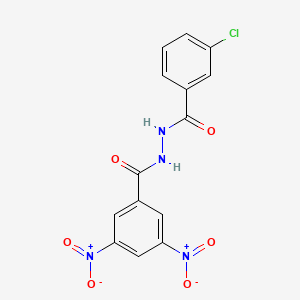
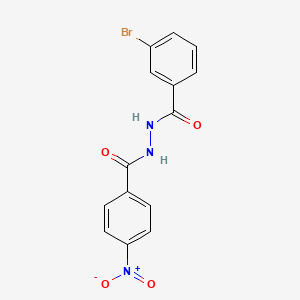
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
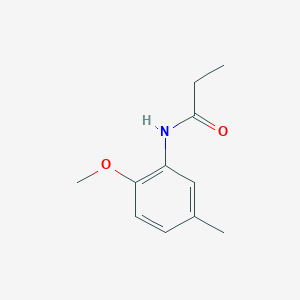
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)

